N-(2-methylphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
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Overview
Description
2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a triazoloquinazoline core, which is fused with a phenyl group and an acetamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step may involve the use of phenylating agents or coupling reactions.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or similar reagents.
Thioether formation:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Biology: This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine: Its unique structure and potential biological activities make it a subject of interest for medicinal chemistry research, particularly in the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide include other triazoloquinazolines and related heterocyclic compounds. These compounds share a similar core structure but may differ in the substituents attached to the core. The uniqueness of 2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Some similar compounds include:
4-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline: Lacks the thioether and acetamide moieties.
2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: Features a different core structure and substituents.
This detailed article provides a comprehensive overview of 2-((5-oxo-4-phenyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H19N5O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(5-oxo-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H19N5O2S/c1-16-9-5-7-13-19(16)25-21(30)15-32-24-27-26-23-28(17-10-3-2-4-11-17)22(31)18-12-6-8-14-20(18)29(23)24/h2-14H,15H2,1H3,(H,25,30) |
InChI Key |
BINPIURKWQSUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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